molecular formula H4NaO3P B8006939 sodium;hydroxyphosphinite;hydrate

sodium;hydroxyphosphinite;hydrate

Cat. No.: B8006939
M. Wt: 105.994 g/mol
InChI Key: GMSPQBCYUHZCNF-UHFFFAOYSA-N
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Description

Sodium hydroxyphosphinite hydrate (IUPAC name: sodium; hydroxyphosphinite; hydrate) is a sodium salt of hypophosphorous acid with the molecular formula NaH₂PO₂·H₂O and a molecular weight of 106 g/mol (calculated from atomic masses: Na=23, H₂PO₂=65, H₂O=18). It is also known as sodium hypophosphite monohydrate and is identified by synonyms such as "sodium hydrogen phosphonite hydrate" and "phosphinic acid, sodium salt, monohydrate" .

This compound appears as a white crystalline solid, soluble in water and ethanol. Its structure features a hypophosphite anion (H₂PO₂⁻) coordinated with sodium and a water molecule. Sodium hydroxyphosphinite hydrate is widely used as a reducing agent in electroless nickel plating, organic synthesis, and food preservation. Its reducing properties stem from the hypophosphite ion’s ability to donate electrons, making it critical in catalytic processes .

Properties

IUPAC Name

sodium;hydroxyphosphinite;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPQBCYUHZCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

O.OP[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NaO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.994 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxyphosphinite;hydrate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

sodium;hydroxyphosphinite;hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution reactions.

Scientific Research Applications

sodium;hydroxyphosphinite;hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;hydroxyphosphinite;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)

  • Molecular Weight : 138 g/mol.
  • Structure : Contains a dihydrogen phosphate (H₂PO₄⁻) ion.
  • Applications : Used as a buffer in laboratories (pH 4.2–4.5) and in food processing as an acidity regulator. It is less reducing than sodium hydroxyphosphinite due to the stable phosphate group.
  • Safety: Non-corrosive but may cause irritation upon prolonged exposure .

Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O)

  • Molecular Weight : 138 g/mol.
  • Structure : Features a hydrogen sulfate (HSO₄⁻) ion.
  • Applications : A strong acidic reagent (pH ~1 in solution) used in industrial cleaning and pH adjustment. Unlike sodium hydroxyphosphinite, it lacks reducing properties and is highly corrosive .

Sodium Phosphate Dibasic Hydrates (Na₂HPO₄·nH₂O)

  • Forms : Dihydrate (Na₂HPO₄·2H₂O, MW=177.99) and dodecahydrate (Na₂HPO₄·12H₂O, MW=358.14).
  • Applications: Buffering agents (pH 7.2–7.6) in pharmaceuticals and food. The dodecahydrate’s high water content makes it suitable for humidity-sensitive processes. Both forms are non-reducing .

Sodium Phytate Hydrate (C₆H₆Na₁₂O₂₄P₆·nH₂O)

  • Structure: Derived from inositol hexaphosphate, a natural chelator.
  • Applications: Replaces EDTA in food and cosmetics for metal ion sequestration, preventing oxidation and discoloration. Unlike sodium hydroxyphosphinite, it is non-toxic and biodegradable .

Sodium Sulfide Hydrate (Na₂S·9H₂O)

  • Molecular Weight : 240 g/mol.
  • Applications : Used in dyeing, leather tanning, and mining. Releases toxic H₂S gas upon hydrolysis, posing significant respiratory hazards. Its redox behavior contrasts with sodium hydroxyphosphinite’s controlled reducing action .

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Hydrate Form pH (Solution) Key Applications Safety Hazards
Sodium Hydroxyphosphinite Hydrate NaH₂PO₂·H₂O 106 Monohydrate ~7 (neutral) Electroless plating, food preservative Irritant, avoid ingestion
Sodium Phosphate Monobasic NaH₂PO₄·H₂O 138 Monohydrate 4.2–4.5 Laboratory buffers, food additive Mild irritant
Sodium Hydrogen Sulfate NaHSO₄·H₂O 138 Monohydrate ~1 Industrial cleaning, pH adjustment Corrosive, severe burns
Sodium Phosphate Dibasic Dodecahydrate Na₂HPO₄·12H₂O 358.14 Dodecahydrate 7.2–7.6 Pharmaceuticals, humidity control Non-hazardous
Sodium Sulfide Hydrate Na₂S·9H₂O 240 Nonahydrate Strongly basic Dyeing, mining, leather processing Releases H₂S, toxic
Sodium Phytate Hydrate C₆H₆Na₁₂O₂₄P₆·nH₂O ~792 Variable Variable Chelator, antioxidant Non-toxic, eco-friendly

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